2-(4-Tert-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Tert-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a complex organic compound that features a quinoline core substituted with tert-butyl, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted quinoline derivatives, while nucleophilic substitution can produce a range of carbonyl-containing compounds.
Scientific Research Applications
2-(4-Tert-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride involves its interaction with molecular targets through various pathways. The compound’s electrophilic and nucleophilic sites allow it to participate in a range of chemical reactions, influencing biological processes and chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: Shares the tert-butyl group and carbonyl chloride functionality.
7-Chloroquinoline derivatives: Similar quinoline core with chloro substitution.
8-Methylquinoline derivatives: Similar quinoline core with methyl substitution.
Uniqueness
2-(4-Tert-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c1-12-17(22)10-9-15-16(20(23)25)11-18(24-19(12)15)13-5-7-14(8-6-13)21(2,3)4/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKKTIRITXKVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137717 | |
Record name | 7-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001137717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-17-6 | |
Record name | 7-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001137717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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